2,4-Dichloro-6-{[(propan-2-yl)amino]methyl}phenol is a chemical compound that belongs to the class of phenolic compounds. It is characterized by the presence of two chlorine atoms and an isopropylamino group attached to a phenolic structure. The compound has garnered attention in scientific research due to its potential applications in various fields, including organic synthesis and medicinal chemistry.
The compound can be synthesized from commercially available starting materials, particularly 2,4-dichlorophenol, which serves as the primary precursor. The synthesis typically involves several chemical reactions that modify the phenolic structure to introduce the desired functional groups.
2,4-Dichloro-6-{[(propan-2-yl)amino]methyl}phenol is classified as an aromatic amine and a chlorinated phenol. Its molecular formula is , and it has a molecular weight of 246.13 g/mol.
The synthesis of 2,4-Dichloro-6-{[(propan-2-yl)amino]methyl}phenol involves several key steps:
The reaction conditions typically include controlling temperature and pH to optimize yields. The use of solvents such as ethanol or methanol may be employed during the synthesis process to facilitate reactions and purify products.
The molecular structure of 2,4-Dichloro-6-{[(propan-2-yl)amino]methyl}phenol features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 246.13 g/mol |
IUPAC Name | 2,4-dichloro-6-{[(propan-2-yl)amino]methyl}phenol |
InChI | InChI=1S/C11H13Cl2NO/c12-9-3-8(11(15)10(13)4-9)6-14-5-7-1-2-7/h3-4,7,14-15H,1-2,5-6H2 |
The compound participates in various chemical reactions typical for phenolic compounds:
Reaction conditions such as temperature, solvent choice, and catalysts can significantly influence the outcome and efficiency of these reactions.
The mechanism of action for 2,4-Dichloro-6-{[(propan-2-yl)amino]methyl}phenol involves interactions with biological targets:
Studies have shown that such interactions can lead to significant biological effects, making this compound a candidate for further pharmacological research.
The physical properties include:
Key chemical properties are:
Property | Value |
---|---|
Melting Point | Data not available |
Solubility | Soluble in organic solvents |
These properties are crucial for understanding how the compound behaves under different conditions and its potential applications.
2,4-Dichloro-6-{[(propan-2-yl)amino]methyl}phenol has several applications in scientific research:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: